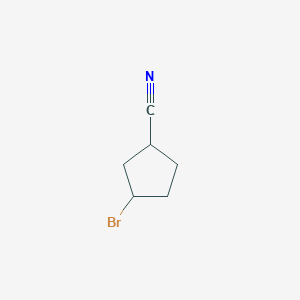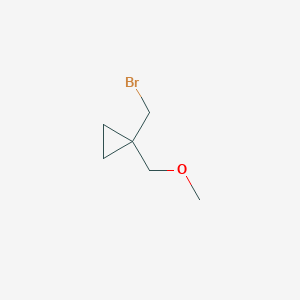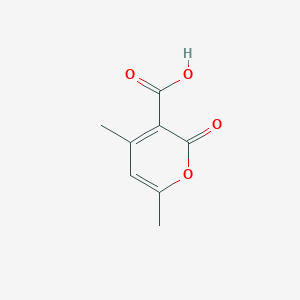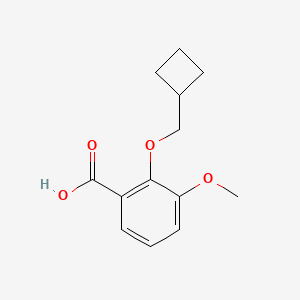
2-Aminocyclopentan-1-one
Descripción general
Descripción
2-Aminocyclopentan-1-one, also known as ACP, is a cyclic amino ketone that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. ACP is a white to off-white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Metabotropic Receptor Research
- Trans-ACPD in Purkinje Neurons : Trans-ACPD, a metabotropic receptor agonist, has been researched for its effect on calcium mobilization and inward current in cultured cerebellar Purkinje neurons. This research contributes to our understanding of metabotropic glutamate receptors in neuronal communication (Linden, Smeyne, & Connor, 1994).
Tumor Cell Research
- Distribution in Cancerous Mice : Studies involving the distribution of 1-aminocyclopentane carboxylic acid in normal and cancerous mice found selective concentration by the pancreas, bone marrow, and tumor cells, indicating potential applications in cancer research (Berlinguet, Bégin, & Babineau, 1962).
Synthesis and Chemical Properties
- Stereospecific Synthesis : The stereospecific synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, a selective agonist of metabotropic glutamate receptors, highlights the chemical properties and synthesis techniques of related compounds (Ma, Ma, & Dai, 1997).
Pharmacological Characterization
- Analogs of ACPD : Research on the synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids has provided tools to discriminate between metabotropic glutamate receptor subtypes, contributing to the field of neuropharmacology (Acher et al., 1997).
Tumor Imaging
- Positron Emission Tomography : 1-Aminocyclopentane C-11-carboxylic acid has been used in positron emission computed tomography, showing high affinity for malignant tumors. This suggests its potential application in noninvasive tumor imaging (Hübner et al., 1981).
Immunopharmacology
- Immunopharmacologic Effects : Cycloleucine (1-aminocyclopentane carboxylic acid) has demonstrated activity in preventing signs of experimental allergic encephalomyelitis and adjuvant arthritis, offering insights into its immunopharmacologic spectrum and potential mechanisms (Rosenthale, Datko, Kassarich, & Rosanoff, 1972).
RNA Methylation
- RNA Methylation Inhibition : Cycloleucine has been shown to inhibit RNA methylation significantly in infected chicken embryo fibroblasts, contributing to our understanding of RNA processing and function (Dimock & Stoltzfus, 1979).
Amino Acid Pharmacology
- Amino Acid Pharmacology : Research on 1-aminocyclopentane-1-carboxylic acid and related compounds has explored their tumour growth inhibitory activity and toxicity, shedding light on their pharmacological properties (Connors, Elson, Haddow, & Ross, 1960).
Direcciones Futuras
Propiedades
IUPAC Name |
2-aminocyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c6-4-2-1-3-5(4)7/h4H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPWUNNYJOLFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid](/img/structure/B3261065.png)


![1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester](/img/structure/B3261091.png)





![8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic Acid](/img/structure/B3261138.png)

